molecular formula C12H17N3O6S2 B2670308 6-(ethylsulfonyl)-4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carbohydrazide CAS No. 866134-32-9

6-(ethylsulfonyl)-4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carbohydrazide

Cat. No. B2670308
CAS RN: 866134-32-9
M. Wt: 363.4
InChI Key: VLQUROIGJHGFHJ-UHFFFAOYSA-N
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Description

The compound “6-(ethylsulfonyl)-4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carbohydrazide” is a complex organic molecule. It contains several functional groups including sulfonyl groups, a benzoxazine ring, and a carbohydrazide group. The presence of these functional groups suggests that this compound could have interesting chemical properties and potential applications in various fields such as medicinal chemistry .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the benzoxazine ring suggests a planar region within the molecule, while the sulfonyl and carbohydrazide groups could add steric bulk .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the sulfonyl groups might be susceptible to nucleophilic attack, and the benzoxazine ring could potentially undergo ring-opening reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of polar sulfonyl groups could enhance its solubility in polar solvents .

Scientific Research Applications

Synthesis and Chemical Properties

Research has shown the capability to synthesize related compounds with potential antibacterial, antimicrobial, and cytotoxic activities. The synthesis often involves reactions with acylpyruvic acids, hydrazides, and different catalysts, resulting in compounds that are then tested for various biological activities. The structures of these synthesized compounds are confirmed through techniques like IR, NMR, and mass spectroscopy, highlighting the diverse chemical modifications and potential applications of these compounds in scientific research (Gein, Rassudikhina, & Voronina, 2006).

Biological Activities

Several studies have demonstrated the antibacterial, antimicrobial, and cytotoxic potential of compounds synthesized from related chemical structures. For instance, novel syntheses have led to compounds that exhibit promising biological activity, including antibacterial, antifungal, and cytotoxic effects against certain cancer cell lines. These activities suggest potential applications in developing new therapeutic agents or in studying the biological mechanisms of action (Sumangala, Poojary, Chidananda, Arulmoli, & Shenoy, 2012).

Molecular Docking and Screening

Further research includes molecular docking and in vitro screening of synthesized compounds to understand their interactions with biological targets. These studies provide insights into the molecular basis of the biological activities observed, facilitating the design of more effective compounds. For instance, certain pyridine derivatives have been shown to exhibit antimicrobial and antioxidant activity, underscoring the potential utility of these compounds in pharmaceutical research and development (Flefel, El-Sofany, El-Shahat, Naqvi, & Assirey, 2018).

Antioxidant Activities

The antioxidant capacity of synthesized compounds, particularly those derived from similar structures, has been evaluated, showing significant radical scavenging activities. These findings suggest potential applications in combating oxidative stress-related diseases or in food preservation. For example, new thiosemicarbazides and 1,2,4-triazolethiones derived from related chemical structures have been synthesized and demonstrated potent antioxidant activities, comparable or superior to standard antioxidants (Nazarbahjat, Nordin, Abdullah, Abdulla, Yehye, Halim, Kee, & Ariffin, 2014).

Mechanism of Action

Without specific context, it’s hard to predict the exact mechanism of action of this compound. If it’s being studied for medicinal purposes, its mechanism of action would depend on its interactions with biological targets .

Safety and Hazards

Without specific information, it’s hard to assess the safety and hazards of this compound. As with any chemical, appropriate safety measures should be taken when handling it .

Future Directions

The study of this compound could open up new avenues in various fields depending on its properties and reactivity. For instance, if it shows promising biological activity, it could be further studied for potential medicinal applications .

properties

IUPAC Name

6-ethylsulfonyl-4-methylsulfonyl-2,3-dihydro-1,4-benzoxazine-2-carbohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O6S2/c1-3-23(19,20)8-4-5-10-9(6-8)15(22(2,17)18)7-11(21-10)12(16)14-13/h4-6,11H,3,7,13H2,1-2H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLQUROIGJHGFHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC2=C(C=C1)OC(CN2S(=O)(=O)C)C(=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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